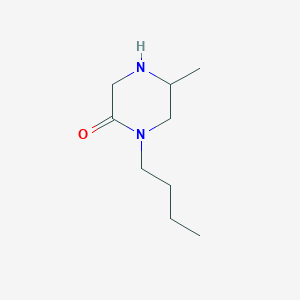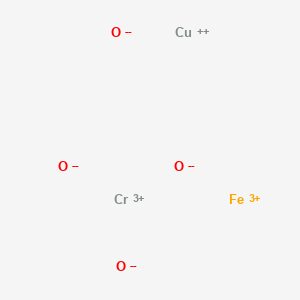
Chromium copper iron oxide (Cr2CuFe2O7)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium copper iron oxide (Cr2CuFe2O7) is a complex metal oxide that combines the properties of chromium, copper, and iron. This compound is of significant interest due to its unique structural, electronic, and catalytic properties. It is commonly used in various industrial applications, including catalysis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromium copper iron oxide can be synthesized through various methods, including co-precipitation and solid-state reactions. One common method involves the precipitation of iron, chromium, and copper nitrates with sodium carbonate, followed by washing and drying . The resulting precipitate is then calcined at high temperatures to form the desired oxide.
Industrial Production Methods: In industrial settings, the production of chromium copper iron oxide typically involves large-scale co-precipitation processes. The metal nitrates are dissolved in water, and a precipitating agent such as sodium carbonate is added. The precipitate is filtered, washed, and dried before being calcined in a furnace to achieve the final product.
Chemical Reactions Analysis
Types of Reactions: Chromium copper iron oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of the metal ions and the reaction conditions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions often involve the exchange of metal ions in the oxide lattice with other metal ions under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxidation state oxides, while reduction may yield lower oxidation state oxides or even metallic forms of the constituent metals.
Scientific Research Applications
Chromium copper iron oxide has a wide range of scientific research applications:
Materials Science: The compound is studied for its unique electronic and magnetic properties, making it useful in the development of advanced materials.
Environmental Science: Chromium copper iron oxide is investigated for its potential in environmental remediation, particularly in the removal of pollutants from water and air.
Energy Storage: The compound is explored for its potential use in energy storage devices, such as batteries and supercapacitors.
Mechanism of Action
The mechanism by which chromium copper iron oxide exerts its effects is complex and involves multiple pathways:
Catalytic Activity: The catalytic activity of the compound is attributed to the presence of multiple oxidation states of chromium, copper, and iron, which facilitate redox reactions.
Electronic Structure: The unique electronic structure of the compound allows for efficient electron transfer, enhancing its catalytic and electronic properties.
Surface Interactions: The surface of chromium copper iron oxide can adsorb and activate reactant molecules, further contributing to its catalytic efficiency.
Comparison with Similar Compounds
Chromium copper iron oxide can be compared with other similar compounds, such as:
Copper Chromium Oxide (CuCrO2): This compound is known for its high electrical conductivity and is used in transparent conducting films.
Iron Chromium Oxide (FeCrO3): Known for its magnetic properties, this compound is used in magnetic storage devices.
Copper Iron Oxide (CuFeO2): This compound is studied for its potential use in photocatalysis and solar energy conversion.
Chromium copper iron oxide stands out due to its combination of catalytic, electronic, and magnetic properties, making it a versatile material for various applications.
Properties
CAS No. |
55353-02-1 |
|---|---|
Molecular Formula |
CrCuFeO4 |
Molecular Weight |
235.38 g/mol |
IUPAC Name |
copper;chromium(3+);iron(3+);oxygen(2-) |
InChI |
InChI=1S/Cr.Cu.Fe.4O/q+3;+2;+3;4*-2 |
InChI Key |
SDDTYMUDONYZBG-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[Cr+3].[Fe+3].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


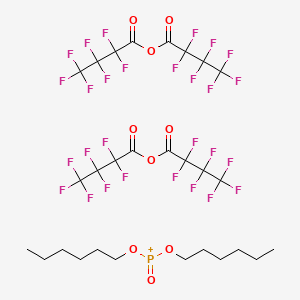
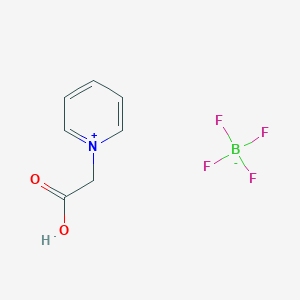
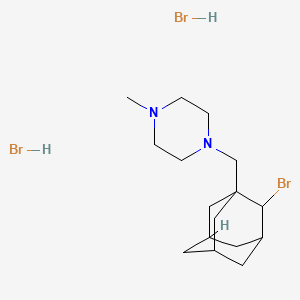
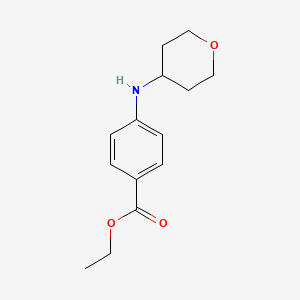
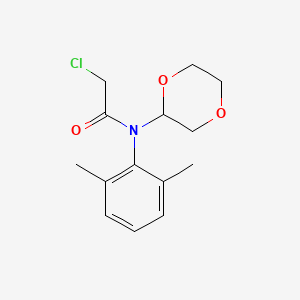

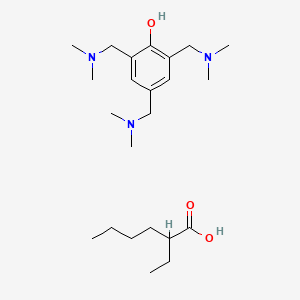
![3-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13757718.png)
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] phosphate](/img/structure/B13757724.png)
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one;iodide](/img/structure/B13757726.png)
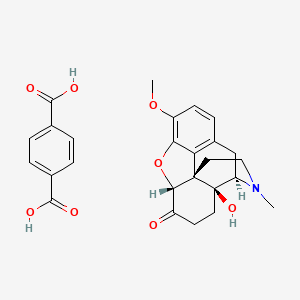
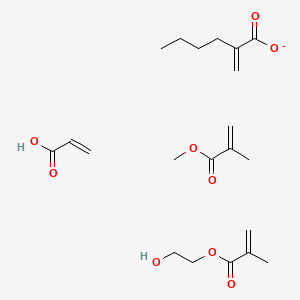
![6-(Ethylamino)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13757736.png)
